molecular formula C20H19N3O2 B2476902 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 941888-78-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No. B2476902
M. Wt: 333.391
InChI Key: NJPNLRCUBNPBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, also known as MTPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTPA is a member of the pyridazinone family of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various derivatives. For instance, Rayes (2008) reported an efficient one-pot synthesis of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4Hpyridazin-1-yl)-acetamide]alkanoates and dipeptides, starting from amino acid esters (Rayes, 2008).
  • Krauze et al. (2007) obtained N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide as alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone (Krauze et al., 2007).

Biological and Pharmacological Activities

  • Certain derivatives have shown potential anticancer activities. Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity (Evren et al., 2019).
  • Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines and tested them for inhibition activity against HCT 116 cancer cell line (Kumar et al., 2019).

Material Science Applications

  • Nessim (2017) investigated Pyridazinone derivatives for their application in base oil improvement, demonstrating their usefulness as antioxidants and corrosion inhibitors for carbon steel in an acidic medium (Nessim, 2017).

Antimicrobial Activity

  • Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and evaluated their antimicrobial activity, demonstrating their potential as antimicrobial agents (Baviskar et al., 2013).

Crystal Structure Analysis

  • Dadou et al. (2019) conducted crystal structures and Hirshfeld surface analyses of similar compounds, contributing to a deeper understanding of their molecular structure (Dadou et al., 2019).

properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-4-3-5-15(12-14)13-19(24)21-17-8-6-16(7-9-17)18-10-11-20(25)23(2)22-18/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNLRCUBNPBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

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